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Introduction
Inavolisib (also known as GDC-0077) is a potent and selective inhibitor of the

phosphatidylinositol 3-kinase alpha (PI3Kα) isoform.[1][2] It has demonstrated significant anti-

tumor activity, particularly in cancers harboring activating mutations in the PIK3CA gene, which

encodes the p110α catalytic subunit of PI3Kα.[3][4][5] Inavolisib's mechanism of action

involves not only the inhibition of the kinase activity but also the promotion of the degradation

of the mutant p110α protein.[4][6][7] This dual action leads to a sustained suppression of the

PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]

[5] Recently, inavolisib, in combination with palbociclib and fulvestrant, received FDA approval

for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-

negative advanced or metastatic breast cancer.

These application notes provide detailed protocols for assessing the in vitro efficacy of

inavolisib by measuring its impact on the viability of cancer cell lines. The included

methodologies are standard colorimetric and luminescence-based assays widely used in

cancer research and drug discovery.
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Inavolisib selectively targets the p110α subunit of PI3K, showing greater potency for mutant

forms of the enzyme compared to the wild-type.[1] This specificity is crucial as activating

mutations in PIK3CA are common drivers of tumorigenesis. By inhibiting PI3Kα, inavolisib
prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to

phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to

decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.

This, in turn, inhibits the mTOR signaling pathway, a central regulator of cell growth and

proliferation. Furthermore, inavolisib induces the proteasome-dependent degradation of

mutant PI3Kα, leading to a more profound and durable inhibition of the pathway.[1][4]
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Caption: Inavolisib's inhibition of the PI3K/Akt/mTOR pathway.

Data Presentation: Inavolisib IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The

following table summarizes the reported IC50 values for inavolisib in various breast cancer

cell lines.
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Cell Line
PIK3CA
Mutation
Status

Assay Type IC50 (nM) Reference

HCC1954 H1047R CellTiter-Glo 60 [1]

MCF7 E545K CellTiter-Glo 30 [1]

Experimental Workflow for Cell Viability Assays
The general workflow for assessing cell viability following inavolisib treatment involves several

key steps, from cell culture to data analysis.
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Caption: General workflow for a cell viability assay.

Experimental Protocols
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Below are detailed protocols for three common cell viability assays suitable for evaluating the

effects of inavolisib.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) Assay
This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases

in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is

proportional to the number of living cells.[8]

Materials:

Cancer cell lines of interest

Complete cell culture medium

Inavolisib (dissolved in a suitable solvent, e.g., DMSO)

96-well flat-bottom tissue culture plates

MTT solution (5 mg/mL in sterile PBS)[8][9]

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Multichannel pipette

Microplate reader (absorbance at 570 nm)

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-

10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a

humidified 5% CO2 incubator to allow for cell attachment.

Drug Treatment: Prepare a serial dilution of inavolisib in culture medium. Remove the

medium from the wells and add 100 µL of the various concentrations of inavolisib. Include

vehicle-only (e.g., DMSO) controls.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and

5% CO2.

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of

formazan crystals.[11]

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization

solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking

on an orbital shaker for 15 minutes.[8]

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9] A

reference wavelength of 630 nm can be used to subtract background noise.[8]

Data Analysis: Calculate the percentage of cell viability for each inavolisib concentration

relative to the vehicle-treated control cells. Plot the cell viability against the log of the

inavolisib concentration to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[13] The

assay reagent lyses the cells and generates a luminescent signal proportional to the amount of

ATP present.[14]

Materials:

Cancer cell lines of interest

Complete cell culture medium

Inavolisib (dissolved in a suitable solvent, e.g., DMSO)

Opaque-walled 96-well plates

CellTiter-Glo® Reagent (Promega)

Multichannel pipette
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Luminometer

Protocol:

Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL

of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

Drug Treatment: Add the desired concentrations of inavolisib to the wells. Include vehicle-

only controls.

Incubation: Incubate the plate for the chosen treatment period (e.g., 72 hours) at 37°C and

5% CO2.

Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent

to room temperature for approximately 30 minutes before use.[14]

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell

culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

[14] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent

signal.[14]

Luminescence Reading: Measure the luminescence using a luminometer.

Data Analysis: Determine the percentage of cell viability for each inavolisib concentration

compared to the vehicle control. Calculate the IC50 value by plotting cell viability against the

log of the drug concentration.

Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of SRB to bind to protein

components of cells, providing an estimation of total biomass.[15]

Materials:

Cancer cell lines of interest
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Complete cell culture medium

Inavolisib (dissolved in a suitable solvent, e.g., DMSO)

96-well flat-bottom tissue culture plates

Trichloroacetic acid (TCA), cold (10% w/v)

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

Wash solution (1% v/v acetic acid)

Tris base solution (10 mM, pH 10.5)

Multichannel pipette

Microplate reader (absorbance at 540 nm)

Protocol:

Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 µL of complete

medium and incubate for 24 hours at 37°C and 5% CO2.

Drug Treatment: Treat the cells with a serial dilution of inavolisib for the desired duration

(e.g., 72 hours).

Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[15]

Incubate at 4°C for at least 1 hour.[15]

Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove

unbound dye.[15] Allow the plates to air dry completely.[15]

Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room

temperature for 30 minutes.[15]

Washing: Wash the plates again with 1% acetic acid to remove unbound SRB.[15] Repeat

this wash step at least three times.[15]
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Solubilization: Air dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to

solubilize the protein-bound dye.[15]

Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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